1H-indole-3,4-dicarbonitrile
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Overview
Description
1H-Indole-3,4-dicarbonitrile is a chemical compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is notable for its two nitrile groups attached to the 3rd and 4th positions of the indole ring. Indole derivatives are significant in various fields due to their biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indole-3,4-dicarbonitrile can be synthesized through various methods. One common approach involves the reaction of 1H-indole-3-carbaldehyde with a suitable nitrile source under specific conditions. For instance, the reaction of 1H-indole-3-carbaldehyde with malononitrile in the presence of a base such as piperidine can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-3,4-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or alkylating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of indole oxides.
Reduction: Formation of 1H-indole-3,4-diamine.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
1H-Indole-3,4-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-indole-3,4-dicarbonitrile involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or receptors, leading to its biological effects. The nitrile groups play a crucial role in its reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde: Similar structure but with an aldehyde group instead of nitrile groups.
1H-Indole-3-acetonitrile: Contains a single nitrile group at the 3rd position.
1H-Indole-3-carboxylic acid: Features a carboxylic acid group at the 3rd position.
Uniqueness: This dual nitrile functionality distinguishes it from other indole derivatives and enhances its versatility in various chemical reactions and applications .
Properties
Molecular Formula |
C10H5N3 |
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Molecular Weight |
167.17 g/mol |
IUPAC Name |
1H-indole-3,4-dicarbonitrile |
InChI |
InChI=1S/C10H5N3/c11-4-7-2-1-3-9-10(7)8(5-12)6-13-9/h1-3,6,13H |
InChI Key |
XNGITTFJJOJTIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=C2C#N)C#N |
Origin of Product |
United States |
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